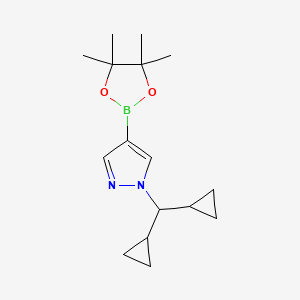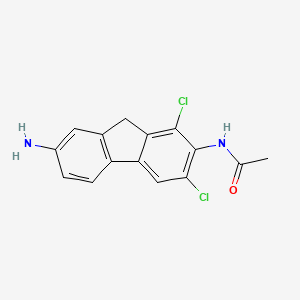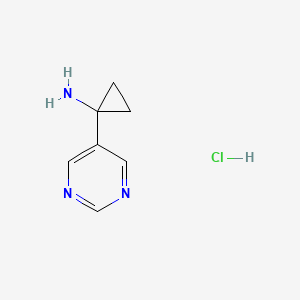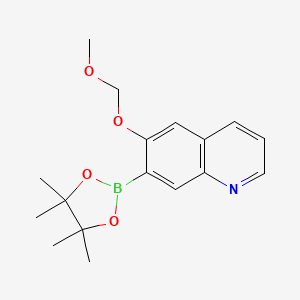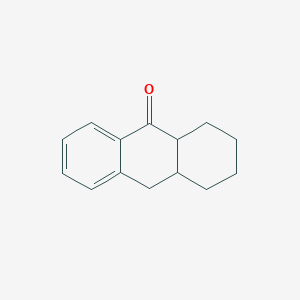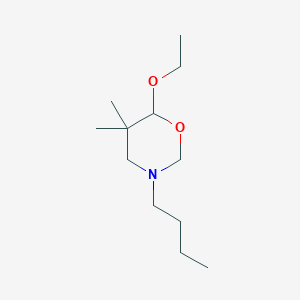
3-Butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane is a heterocyclic compound that belongs to the class of oxazinanes. These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The molecular formula of this compound is C₁₂H₂₅NO₂, and it has a molecular weight of 215.336 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane typically involves the reaction of N-substituted 3-aminopropan-1-ols with aldehydes. The cyclocondensation reaction conditions depend on the structure of the compound. For instance, unsubstituted 3-aminopropan-1-ol undergoes condensation with formaldehyde under mild conditions, such as ambient temperature, without additional components . In other cases, the presence of formic acid and heating are required .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving distillation and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, sodium borohydride, and formic acid. Reaction conditions may vary depending on the desired product, with some reactions requiring ambient temperature and others needing heating .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane can be compared with other similar compounds, such as:
5,5-Disubstituted N-Methyl-1,3-oxazinanes: These compounds have similar structural features but differ in the substituents at the 5-position.
N-Acyl-1,3-oxazinane-2-thiones: These compounds contain a thione group and are used in asymmetric carbon-carbon bond-forming reactions.
Properties
CAS No. |
56673-04-2 |
|---|---|
Molecular Formula |
C12H25NO2 |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
3-butyl-6-ethoxy-5,5-dimethyl-1,3-oxazinane |
InChI |
InChI=1S/C12H25NO2/c1-5-7-8-13-9-12(3,4)11(14-6-2)15-10-13/h11H,5-10H2,1-4H3 |
InChI Key |
PKWVDEQRVSMAQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(C(OC1)OCC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


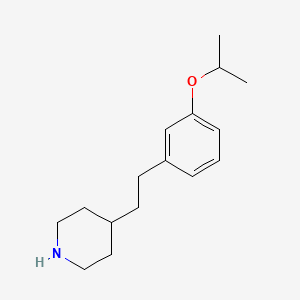
![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)

![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide](/img/structure/B13990116.png)


![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)

